8-Methyl-5,6-dihydroquinoline
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Overview
Description
8-Methyl-5,6-dihydroquinoline is a nitrogen-containing heterocyclic compound It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6-dihydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of α,α-dicyanoolefins and acetylenic esters in a 2:1 ratio .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, often utilizing transition metal catalysts to enhance yield and selectivity. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is also being explored .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-5,6-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Methyl-5,6-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Derivatives of this compound are being investigated for their antimicrobial, anticancer, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Methyl-5,6-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the methyl and dihydro modifications.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A fully hydrogenated derivative of quinoline.
Uniqueness: 8-Methyl-5,6-dihydroquinoline is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
60499-21-0 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
8-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
SVNYWSKVFVANCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
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